molecular formula C23H27N5OS B15007584 (2Z)-N-(2-methylphenyl)-2-{1-[(2-methylpiperidin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}hydrazinecarbothioamide

(2Z)-N-(2-methylphenyl)-2-{1-[(2-methylpiperidin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}hydrazinecarbothioamide

Cat. No.: B15007584
M. Wt: 421.6 g/mol
InChI Key: GZIYYPGVYHGBDU-UHFFFAOYSA-N
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Description

1-(2-METHYLPHENYL)-3-{[(3Z)-1-[(2-METHYLPIPERIDIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiourea group, an indole moiety, and a piperidine ring. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-METHYLPHENYL)-3-{[(3Z)-1-[(2-METHYLPIPERIDIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA typically involves multiple steps. One common approach is to start with the synthesis of the indole moiety, followed by the introduction of the piperidine ring and the thiourea group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would likely include steps such as purification, crystallization, and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-METHYLPHENYL)-3-{[(3Z)-1-[(2-METHYLPIPERIDIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different indole derivatives, while reduction could produce various piperidine-containing compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-(2-METHYLPHENYL)-3-{[(3Z)-1-[(2-METHYLPIPERIDIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

1-(2-METHYLPHENYL)-3-{[(3Z)-1-[(2-METHYLPIPERIDIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA can be compared to other similar compounds, such as:

    1-(2-METHYLPHENYL)-3-{[(3Z)-1-[(2-METHYLPIPERIDIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}UREA: This compound lacks the thiourea group, which may result in different chemical and biological properties.

    1-(2-METHYLPHENYL)-3-{[(3Z)-1-[(2-METHYLPIPERIDIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOCARBAMATE: This compound contains a thiocarbamate group instead of a thiourea group, which could affect its reactivity and applications.

The uniqueness of 1-(2-METHYLPHENYL)-3-{[(3Z)-1-[(2-METHYLPIPERIDIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C23H27N5OS

Molecular Weight

421.6 g/mol

IUPAC Name

1-[2-hydroxy-1-[(2-methylpiperidin-1-yl)methyl]indol-3-yl]imino-3-(2-methylphenyl)thiourea

InChI

InChI=1S/C23H27N5OS/c1-16-9-3-5-12-19(16)24-23(30)26-25-21-18-11-4-6-13-20(18)28(22(21)29)15-27-14-8-7-10-17(27)2/h3-6,9,11-13,17,29H,7-8,10,14-15H2,1-2H3,(H,24,30)

InChI Key

GZIYYPGVYHGBDU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CN2C3=CC=CC=C3C(=C2O)N=NC(=S)NC4=CC=CC=C4C

Origin of Product

United States

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